molecular formula C17H12N6O3S3 B2710957 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1351605-57-6

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2710957
CAS RN: 1351605-57-6
M. Wt: 444.5
InChI Key: WYNHZGNNIKCQCH-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature . Another method involves the suspension of potassium dithiocarbazinate in water and hydrazine hydrate, which was refluxed for 18–20 hours with occasional shaking .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have garnered attention for their antimicrobial properties. This compound, with its thiazole and oxazole moieties, may exhibit antibacterial and antifungal effects. Researchers could investigate its efficacy against specific pathogens, potentially contributing to novel antimicrobial agents .

Anticancer Potential

The presence of thiazole and isoxazole rings suggests possible anticancer activity. Scientists might explore its effects on cancer cell lines, assessing cytotoxicity and tumor growth inhibition. Such investigations could lead to new chemotherapeutic candidates .

Future Directions

Thiazole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . This makes the compound a promising candidate for future research in medicinal chemistry and drug discovery .

Mechanism of Action

properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S3/c24-13(19-15-18-6-7-27-15)9-28-17-22-21-16(29-17)20-14(25)11-8-12(26-23-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNHZGNNIKCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

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